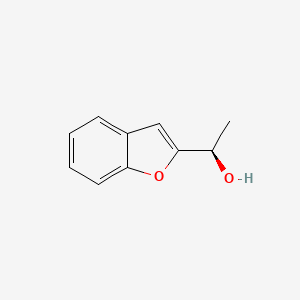

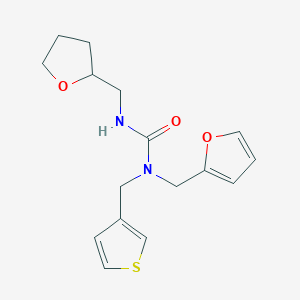

![molecular formula C17H19N3O2S B2410983 2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955727-49-8](/img/structure/B2410983.png)

2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel dual kinase inhibitor of CK2 and GSK3β . It has been designed from a lead identified in silico . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Synthesis Analysis

The compound was synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The synthesis involved a multicomponent reaction . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .Molecular Structure Analysis

The molecular structure of this compound was confirmed by pharmacophore mapping and molecular docking .Chemical Reactions Analysis

The compound has shown highest dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . The compound was also acylated with chloroacetyl chloride .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

Research has explored the synthesis of heterocyclic compounds, such as benzo[b]thiophen-2-yl-hydrazonoesters, through the coupling of related diazo compounds with ethyl cyanoacetate or ethyl acetoacetate. The resultant compounds have shown potential for yielding a variety of nitrogen nucleophiles, indicating the versatility of such structures in heterocyclic synthesis (Mohareb et al., 2004).

Antibacterial Agents

Novel analogs of benzothiazolyl substituted pyrazol-5-ones have been designed, synthesized, and identified as promising antibacterial agents against pathogens such as Staphylococcus aureus and Bacillus subtilis. This research highlights the potential of related compounds in contributing to the development of new antibacterial treatments (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone has been reported, showing significant anti-inflammatory and analgesic activities. These compounds, which have structures related to benzothiazoles, were tested as cyclooxygenase inhibitors, providing insight into their potential therapeutic applications (Abu‐Hashem et al., 2020).

Anticancer Properties

A study on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed their potential as apoptosis-inducing agents for breast cancer. This research demonstrates the applicability of related benzothiazole compounds in the development of new anticancer therapeutics (Gad et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound interacts with its targets, CK2 and GSK3β, by inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

The inhibition of CK2 and GSK3β disrupts the normal phosphorylation pathways of PTEN. This disruption prevents the deactivation of PTEN, allowing it to continue its role as a tumor suppressor .

Pharmacokinetics

The compound’s inhibitory activity against ck2 and gsk3β suggests that it has sufficient bioavailability to interact with these targets .

Result of Action

The compound’s action results in a significant reduction in cell viability. In vitro studies have shown that it induces apoptosis in MCF-7 cells, with a significant 26.86% reduction in cell viability . In vivo studies have revealed a significant decrease in solid tumor mass (26.6%) upon treatment with the compound .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It has been suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition . This suggests that the compound may interact with enzymes and other biomolecules in a significant way .

Cellular Effects

Preliminary studies have shown that this compound can induce apoptosis in MCF-7 cells, a type of breast cancer cell line, with a significant reduction in cell viability . This suggests that the compound may have a profound impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-18-16(22)12-9-6-10-13-14(12)19-17(23-13)20-15(21)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOOBHJCXLDHDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)

![N-(3,4-difluorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2410917.png)

![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)

![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)